molecular formula C15H12N2S B167332 4,5-Diphenyl-2-imidazolethiol CAS No. 2349-58-8

4,5-Diphenyl-2-imidazolethiol

Cat. No. B167332
CAS RN: 2349-58-8
M. Wt: 252.3 g/mol
InChI Key: GMTAWLUJHGIUPU-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-imidazolethiol is a chemical compound that appears as a white to light yellow fine crystalline powder . It is used in chemical synthesis studies .


Synthesis Analysis

A series of 2-substituted-4,5-diphenyl imidazoles were synthesized by refluxing benzil with different substituted aldehydes in the presence of ammonium acetate and glacial acetic acid . The structures of the synthesized compounds were confirmed on the basis of IR, 1H NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of 4,5-Diphenyl-2-imidazolethiol has been studied using various spectroscopic techniques . These studies provide valuable insights into the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving 4,5-Diphenyl-2-imidazolethiol have been studied . These studies provide valuable insights into the chemical reactivity of the compound.


Physical And Chemical Properties Analysis

4,5-Diphenyl-2-imidazolethiol has a molecular weight of 252.3 g/mol . It is a white to light yellow fine crystalline powder . The photophysical properties of the compound have been studied .

Scientific Research Applications

Application in Electrochemical Science

  • Specific Scientific Field: Electrochemical Science .
  • Summary of the Application: 4,5-Diphenyl-2-imidazolethiol has been used in the formation of a novel hybrid composite by reacting with Hexacyanoferrate (III) and subsequently with Copper (II). This composite was then incorporated into a graphite paste electrode .
  • Methods of Application or Experimental Procedures: The hybrid composite was characterized using Fourier transform infrared spectra (FTIR), x-ray diffraction (XRD), and scanning electron and energy dispersive (SEM). Electrochemical studies were conducted using cyclic voltammetry .
  • Results or Outcomes: The cyclic voltammogram of the modified graphite paste electrode with the hybrid composite showed two redox couples with formal potential Eθ’=0.24 and 0.74 V (vs Ag/AgCl(sat.), KCl, 1.0 mol L-1; v = 20 mV s-1), attributed to the Cu+/ Cu2+ and Fe2+(CN)6/ Fe3+(CN)6 redox processes respectively. The second redox couple (0.74V) presents an electrocatalytic response for the determination of L-Glutatione. The modified electrode showed a linear response from 5.0×10-5 to 9.0×10-4 mol L-1. The method showed a detection limit of 5.33×10-5 mol L-1 with a relative standard deviation of ± 2% (n = 3) and amperometric sensitivity of 12.52 mA mol L-1 .

properties

IUPAC Name

4,5-diphenyl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTAWLUJHGIUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178055
Record name 4,5-Diphenyl-2-mercaptoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diphenyl-2-imidazolethiol

CAS RN

2349-58-8
Record name 4,5-Diphenyl-2-imidazolethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2349-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-4,5-diphenyl-2H-imidazole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Diphenyl-2-mercaptoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-4,5-diphenyl-2H-imidazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
DR do Carmo, M de S Magossi… - International Journal of …, 2014 - academia.edu
The present paper describes the preparation of a nanostructured silsesquioxane, the octa-(3-chloropropyl)-octasilsesquioxane(S) that was organofunctionalised with the 4, 5-Diphenyl-2…
Number of citations: 6 www.academia.edu
DR Silvestrini, U de Oliveira Bicalho… - International Journal of …, 2014 - Elsevier
A novel Hybrid composite formed by interaction of 4,5-Diphenyl-2-Imidazolethiol and copper hexacyanoferrate (III) (CuHDIT) was characterized by Fourier transform infrared spectra (…
Number of citations: 3 www.sciencedirect.com
DR Silvestrini, DR Do Carmo - inis.iaea.org
[en] The present paper describes the preparation of a nanostructured silsesquioxane, the octa-(3-chloropropyl)-octasilsesquioxane (S) that was organofunctionalised with the 4, 5-…
Number of citations: 0 inis.iaea.org
DR Silvestrini, DR do Carmo - 2014 - osti.gov
The present paper describes the preparation of a nanostructured silsesquioxane, the octa-(3-chloropropyl)-octasilsesquioxane (S) that was organofunctionalised with the 4,5-Diphenyl-2…
Number of citations: 0 www.osti.gov
F ERDEN, E YABAŞ - Black Sea Journal of Engineering and Science - dergipark.org.tr
Copper phthalocyanine (CuPc) and its derivatives are considered as candidate materials in many applications. Particularly, easy and sensitive film-forming ability, commercial …
Number of citations: 0 dergipark.org.tr
M Bani, R Bormetti, W Ceccarelli, R Fiocchi… - European journal of …, 1995 - Elsevier
A series of aryloxyalkylthioimidazoles have been synthesized and evaluated for their ability to interfere with the enzyme acyl-CoA (cholesterol-O-acyltransferase) (ACAT, EC 2.3.1.26). …
Number of citations: 7 www.sciencedirect.com
Y Ueno, S Aoyama, Y Endo, F Matsu'ura, J Foriel - Chemical Geology, 2015 - Elsevier
Stable sulfur isotope ratio has been useful for tracing a wide range of biogeochemical processes. The conventional SF 6 method allows us to make high-precision analyses of all four of …
Number of citations: 29 www.sciencedirect.com
CA Higley, RG Wilde, TP Maduskuie… - Journal of medicinal …, 1994 - ACS Publications
Animal studies and recent clinical studies have led to the recognition that hypercholesterolemia is a major risk factor for atherosclerosis and coronary heart disease (CHD) and that …
Number of citations: 43 pubs.acs.org
X Tian, J Zong, Y Zhou, D Chen, J Jia, S Li, X Dong… - Chemical …, 2021 - pubs.rsc.org
The plasmonic property of a nanostructure is highly dependent on its morphology, but there are few methods for appending a domain as the “functional group” or modifier. As a means …
Number of citations: 16 pubs.rsc.org
L Veltri, R Mancuso, A Altomare, B Gabriele - ChemCatChem, 2015 - Wiley Online Library
The reactivity of 2‐(prop‐2‐ynylthio)imidazoles under PdI 2 /KI‐catalyzed oxidative aminocarbonylation conditions has been studied. Under relatively mild conditions, 0.33–1 mol % of …

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